molecular formula C23H34O3 B583130 Progesterone Impurity D CAS No. 5035-09-6

Progesterone Impurity D

Cat. No.: B583130
CAS No.: 5035-09-6
M. Wt: 358.522
InChI Key: PXCKOQHPOYLYPE-LMKQXYAQSA-N
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Description

Progesterone Impurity D, chemically designated as (20S)-3-oxopregn-4-en-20-yl acetate, is a recognized impurity of the steroidal hormone progesterone . This compound has a molecular formula of C23H34O3 and a molecular weight of 358.51 g/mol . It is supplied as a white to off-white powder and should be stored at 2-8°C . As a well-characterized impurity, its primary application is in pharmaceutical research and development, where it serves as a critical reference standard . Researchers use this compound during the analytical method development and validation stages to ensure the specificity and selectivity of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for monitoring the purity and stability of Progesterone drug substances and products . Its use is essential for quality control (QC) applications, supporting regulatory submissions like Abbreviated New Drug Applications (ANDAs), and during the commercial production of Progesterone to guarantee product safety and compliance with pharmacopeial standards (e.g., EP/BP) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h13-14,18-21H,5-12H2,1-4H3/t14-,18-,19+,20-,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCKOQHPOYLYPE-LMKQXYAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5035-09-6
Record name (20S)-3-Oxopregn-4-en-20-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-OXOPREGN-4-EN-20-YL ACETATE, (20S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ERA229B4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemische Identität Von Progesteron Verunreinigung D

Progesteron-Verunreinigung D ist eine genau definierte chemische Einheit, die als verwandte Substanz von Progesteron identifiziert wurde. Ihre chemischen und physikalischen Eigenschaften sind für ihre Identifizierung und Quantifizierung in pharmazeutischen Proben entscheidend.

EigenschaftWert
IUPAC-Name (S)-1-((8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethylacetat veeprho.com
CAS-Nummer 5035-09-6 synzeal.comclearsynth.com
Molekülformel C23H34O3 synzeal.comclearsynth.com
Molekulargewicht 358,5 g/mol synzeal.comclearsynth.com
Synonyme 20α-Acetoxy-4-pregnen-3-on; 20α-Hydroxy-pregn-4-en-3-on-Acetat; (20S)-3-Oxopregn-4-en-20-yl-acetat synzeal.comclearsynth.com

Synthesewege, Die Zur Bildung Von Progesteron Verunreinigung D Führen

Die Bildung von Progesteron-Verunreinigung D ist häufig mit spezifischen Schritten in der Synthese von Progesteron verbunden. Obwohl detaillierte proprietäre Synthesewege oft nicht öffentlich zugänglich sind, kann die Entstehung dieser Verunreinigung aus allgemeinen chemischen Prinzipien und bekannten Reaktionen in der Steroidchemie abgeleitet werden.

Ein möglicher Weg zur Bildung von Progesteron-Verunreinigung D ist die Acetylierung von 20α-Hydroxyprogesteron (auch bekannt als Progesteron-Verunreinigung B). synzeal.com Wenn während des Progesteron-Syntheseprozesses Bedingungen vorliegen, die zur Reduktion der Ketogruppe an Position 20 zu einer Hydroxylgruppe führen, kann das resultierende 20α-Hydroxyprogesteron-Intermediat mit Acetylierungsreagenzien (wie Essigsäureanhydrid oder Acetylchlorid), die in nachfolgenden Schritten oder als Verunreinigungen im Reaktionsgemisch vorhanden sind, reagieren. Diese Reaktion würde zur Veresterung der 20α-Hydroxylgruppe führen und Progesteron-Verunreinigung D bilden.

Darüber hinaus können bestimmte Synthesestrategien, die von pflanzlichen Steroiden wie Stigmasterol oder Diosgenin (B1670711) ausgehen, über mehrere Zwischenstufen verlaufen, bei denen Modifikationen an der Seitenkette am C17-Atom erforderlich sind. britannica.com Ungewollte Nebenreaktionen oder eine unvollständige Umsetzung in diesen Schritten können zur Bildung von Verunreinigungen wie Progesteron-Verunreinigung D führen. mdpi.com Die Kontrolle der Reaktionsbedingungen, wie Temperatur, pH-Wert und die Reinheit der Reagenzien, ist entscheidend, um die Bildung dieser und anderer verwandter Substanzen zu minimieren. mdpi.com

Abbauwege Von Progesteron, Die Zur Bildung Von Progesteron Verunreinigung D Führen

Progesteron-Verunreinigung D kann auch als Abbauprodukt von Progesteron entstehen, insbesondere unter bestimmten Lagerungs- oder Stressbedingungen. Der Abbau von pharmazeutischen Wirkstoffen ist ein wichtiger Aspekt, der in Stabilitätsstudien untersucht wird.

Ein plausibler Abbauweg beinhaltet die Reduktion der Ketogruppe an Position 20 des Progesteronmoleküls zu einer Hydroxylgruppe, gefolgt von einer Acetylierung. Obwohl die Reduktion in der Regel eine enzymatische oder chemische Reduktionsmittel erfordert, die unter normalen Lagerbedingungen nicht vorhanden sind, könnten bestimmte formulierungsbedingte Faktoren oder die Wechselwirkung mit Hilfsstoffen diesen Prozess unter bestimmten Umständen katalysieren. Wenn acetylspendende Spezies in der Formulierung vorhanden sind, könnte das gebildete 20α-Hydroxyprogesteron weiter zu Progesteron-Verunreinigung D reagieren.

Forcierte Abbaustudien, bei denen das Arzneimittel Stressbedingungen wie Hitze, Licht, Feuchtigkeit sowie sauren und basischen Bedingungen ausgesetzt wird, sind unerlässlich, um potenzielle Abbauprodukte zu identifizieren. researchgate.net Solche Studien können aufklären, ob Progesteron-Verunreinigung D unter diesen Bedingungen gebildet wird, und helfen dabei, die Mechanismen seiner Bildung zu verstehen. researchgate.net

Analytische Methoden Zur Detektion Und Quantifizierung Von Progesteron Verunreinigung D

Zur Detektion und Quantifizierung von Progesteron-Verunreinigung D in Progesteron-Wirkstoffen und -Arzneimitteln werden verschiedene anspruchsvolle analytische Techniken eingesetzt. Diese Methoden müssen empfindlich, spezifisch und validiert sein, um genaue und zuverlässige Ergebnisse zu gewährleisten.

Analytische TechnikBeschreibung
Hochleistungsflüssigkeitschromatographie (HPLC) Die HPLC ist die am häufigsten verwendete Technik zur Analyse von Progesteron und seinen Verunreinigungen. daicelpharmastandards.comijnrd.org Typischerweise wird ein Umkehrphasen-HPLC-System (RP-HPLC) mit einer C18-Säule verwendet. researchgate.net Die mobile Phase besteht oft aus einer Mischung von Acetonitril und Wasser oder einem Puffer. researchgate.netrsc.org Die Detektion erfolgt in der Regel mittels UV-Spektroskopie bei einer Wellenlänge, bei der Progesteron und seine Verunreinigungen eine ausreichende Absorption aufweisen, wie z. B. 241 nm. ijnrd.orgresearchgate.net
Flüssigchromatographie-Massenspektrometrie (LC-MS) Die LC-MS koppelt die Trennleistung der HPLC mit der empfindlichen und spezifischen Detektion durch ein Massenspektrometer. researchgate.netdaicelpharmastandards.com Diese Technik ist besonders nützlich für die Identifizierung und Quantifizierung von Verunreinigungen in geringen Konzentrationen und zur Strukturaufklärung. researchgate.net
Gaschromatographie (GC) Die GC kann ebenfalls zur Analyse von Steroiden eingesetzt werden, erfordert jedoch oft eine Derivatisierung, um die Flüchtigkeit und thermische Stabilität der Analyten zu verbessern. researchgate.net
Kernspinresonanzspektroskopie (NMR) Die NMR-Spektroskopie wird hauptsächlich zur Strukturaufklärung von isolierten Verunreinigungen verwendet. mdpi.comresearchgate.net Sie liefert detaillierte Informationen über die molekulare Struktur und ist unerlässlich für die eindeutige Identifizierung von Progesteron-Verunreinigung D. researchgate.net

Die Entwicklung und Validierung dieser analytischen Methoden erfolgt gemäß den ICH-Richtlinien, um ihre Eignung für den vorgesehenen Zweck sicherzustellen. researchgate.net

Isolierung Und Charakterisierung Von Progesteron Verunreinigung D

Die Isolierung von Progesteron-Verunreinigung D in reiner Form ist ein entscheidender Schritt für ihre vollständige Charakterisierung und für die Herstellung eines Referenzstandards.

Der Prozess beginnt typischerweise mit einer Anreicherung der Verunreinigung aus einem Progesteron-Mutterlaugen- oder einem forcierten Abbaustudien-Gemisch. Die präparative Chromatographie, insbesondere die präparative HPLC, ist die Methode der Wahl, um die Verunreinigung von Progesteron und anderen verwandten Substanzen abzutrennen. researchgate.net Dabei werden Chromatographiesäulen mit größerem Durchmesser verwendet, um größere Mengen an Material zu verarbeiten.

Nach der Isolierung wird die Struktur der Verunreinigung durch eine Kombination von spektroskopischen Techniken aufgeklärt:

Massenspektrometrie (MS) , insbesondere hochauflösende Massenspektrometrie (HRMS), wird verwendet, um die exakte Masse und die elementare Zusammensetzung zu bestimmen. researchgate.net

Kernspinresonanzspektroskopie (NMR) , einschließlich 1H-NMR, 13C-NMR und zweidimensionaler NMR-Techniken (wie COSY und HMQC), liefert detaillierte Informationen über die Konnektivität der Atome und die Stereochemie des Moleküls. mdpi.comresearchgate.net

Infrarotspektroskopie (IR) kann zur Identifizierung funktioneller Gruppen wie Carbonyl- und Estergruppen verwendet werden. mdpi.com

Die vollständige Charakterisierung bestätigt die Identität von Progesteron-Verunreinigung D als 20α-Acetoxy-4-pregnen-3-on. synzeal.comclearsynth.com

Referenzstandards Für Die Qualitätskontrolle

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopy is fundamental to molecular structure elucidation, providing detailed information about a compound's atomic composition and functional groups. For Progesterone (B1679170) Impurity D, a synergistic application of NMR, HRMS, IR, and UV-Vis spectroscopy is employed.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules like Progesterone Impurity D. daicelpharmastandards.com By probing the magnetic nuclei of atoms within the molecule, NMR provides a detailed map of the carbon-hydrogen framework. daicelpharmastandards.com Reference standard suppliers confirm that full characterization packages include ¹H-NMR, ¹³C-NMR, and various 2D-NMR analyses. daicelpharmastandards.comsynthinkchemicals.com

¹H-NMR (Proton NMR): This technique reveals the chemical environment, connectivity, and number of different protons. For this compound, the spectrum shows characteristic signals of the steroid nucleus, but with key differences from progesterone. A sharp singlet appears around 2.0 ppm, indicative of the methyl protons of the acetate (B1210297) group. The proton at the C20 position, now attached to the acetate group, shows a distinct chemical shift. Other signals, such as the olefinic proton at C4 and the angular methyl protons, are consistent with the pregn-4-en-3-one (B73113) backbone.

¹³C-NMR (Carbon-13 NMR): This analysis provides a map of the carbon skeleton. The spectrum of this compound would confirm its molecular formula of C23H34O3 by showing 23 distinct carbon signals. o2hdiscovery.coveeprho.com Crucially, it displays two carbonyl carbon signals: one for the ketone at C3 (around 199 ppm) and another for the ester carbonyl of the acetate group (around 170 ppm). This is a clear distinction from progesterone, which has two ketone signals. The signal for C20 is shifted downfield due to the deshielding effect of the attached oxygen atom.

2D-NMRs (Two-Dimensional NMR): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are vital for confirming atomic connectivity. COSY would establish the spin-spin coupling between the proton at C20 and the methyl protons at C21. HSQC would then correlate these protons to their directly bonded carbons (C20 and C21), providing unequivocal evidence for the (20S)-acetoxy side chain.

Table 1: Representative NMR Data for this compound (Note: Chemical shifts (δ) are approximate and can vary with solvent and instrument conditions.)

Technique Observed Feature Typical Chemical Shift (δ) in ppm Interpretation
¹H-NMR Acetate Methyl Protons (-OCOCH₃)~2.0 (singlet)Confirms the presence of the acetate functional group.
C20 Proton (-CH-OAc)~4.8 (multiplet)Proton on the carbon bearing the acetate group.
C4 Olefinic Proton (=CH-)~5.7 (singlet)Proton of the α,β-unsaturated ketone system.
Angular Methyl Protons (C18, C19)~0.6 and ~1.2 (singlets)Characteristic signals for the steroid core.
¹³C-NMR Ester Carbonyl (-OC =O)~170Carbonyl carbon of the acetate group.
Ketone Carbonyl (C3)~199Carbonyl carbon of the A-ring ketone.
Olefinic Carbons (C4, C5)~124 and ~171Carbons of the C=C double bond in the A-ring.
C20 Carbon (-C H-OAc)~75Carbon bearing the acetate group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. daicelpharmastandards.com For this compound, with a molecular formula of C23H34O3, HRMS would confirm a molecular weight of approximately 358.5 g/mol . o2hdiscovery.coveeprho.com

Tandem mass spectrometry (MS/MS) analysis reveals the structure through controlled fragmentation. The fragmentation pattern of this compound is distinct from that of progesterone. A characteristic fragmentation pathway involves the neutral loss of acetic acid (60 Da) from the parent ion, a common behavior for acetate esters. This fragmentation data provides strong evidence for the acetoxy group at the C20 position.

Table 2: Representative HRMS Data for this compound

Parameter Value Significance
Molecular Formula C₂₃H₃₄O₃Defines the elemental composition. o2hdiscovery.coveeprho.com
Exact Mass [M] 358.2508The calculated monoisotopic mass.
Observed Ion [M+H]⁺ ~359.2581The protonated molecular ion observed in the mass spectrum.
Key Fragmentation Loss of CH₃COOH (60 Da)Characteristic neutral loss confirming the acetate ester functionality.

Infrared (IR) spectroscopy identifies the various functional groups within a molecule by measuring their absorption of infrared light. daicelpharmastandards.com The IR spectrum of this compound provides clear evidence for its key structural features and differentiates it from progesterone. The spectrum exhibits two distinct carbonyl (C=O) stretching bands: a strong band around 1735 cm⁻¹ corresponding to the ester carbonyl, and another strong band near 1665 cm⁻¹ for the α,β-unsaturated ketone in the A-ring. This two-band pattern is a key signature, differing from progesterone which shows two ketone absorptions.

Table 3: Key IR Absorption Bands for this compound

Functional Group Approximate Wavenumber (cm⁻¹) Interpretation
Ester Carbonyl Stretch (C=O)~1735Confirms the acetate ester functional group.
Conjugated Ketone Stretch (C=O)~1665Confirms the pregn-4-en-3-one system.
Alkene Stretch (C=C)~1615Corresponds to the double bond in the A-ring.
Ester C-O Stretch~1240Confirms the C-O bond of the acetate group.

UV-Vis spectroscopy is used to identify chromophores, the light-absorbing regions of a molecule. This compound shares the same primary chromophore as progesterone: the α,β-unsaturated ketone system (enone) located in the A-ring of the steroid. This system absorbs UV light strongly at a specific wavelength. For both progesterone and its Impurity D, the wavelength of maximum absorbance (λmax) is observed at approximately 241 nm. ijnrd.orgnihs.go.jp While this technique is essential for detection and quantification in HPLC analysis, it does not distinguish the impurity from the parent drug on its own; chromatographic separation is required first.

Infrared (IR) Spectroscopy for Functional Group Characterization

Chromatographic-Spectroscopic Coupling Techniques for Impurity Identification

Combining chromatography for separation with spectroscopy for identification is a powerful approach for analyzing complex pharmaceutical samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for identifying and quantifying pharmaceutical impurities with high sensitivity and specificity. daicelpharmastandards.comnih.govresearchgate.net

Liquid Chromatography (LC): A validated High-Performance Liquid Chromatography (HPLC) method is used to separate this compound from progesterone and other related substances. Typically, a reversed-phase C18 column is used, where compounds are separated based on differences in polarity. This compound, being slightly less polar than some related substances due to the ester group, will have a characteristic retention time under specific method conditions.

Mass Spectrometry (MS/MS): As the impurity elutes from the LC column, it is ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer. eurofins.com The instrument first confirms the mass of the parent ion (m/z ~359 for [M+H]⁺). This ion is then selected and fragmented to produce a unique pattern of daughter ions. This entire process (separation by LC, identification of parent mass by MS, and confirmation by fragmentation pattern in MS/MS) provides unambiguous identification of this compound, even at trace levels within the API. researchgate.neteurofins.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile impurities in pharmaceutical manufacturing. thermofisher.com For steroidal compounds like Progesterone and its derivatives, GC-MS offers a powerful combination of high-resolution separation and definitive mass-based identification. researchgate.net The methodology is particularly adept at separating closely related molecules, including isomers. dhns-inserm.com

The process involves introducing the sample into the gas chromatograph, where it is vaporized and separated as it passes through a capillary column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), causing fragmentation. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification. High-resolution accurate mass spectrometry (HRAMS) platforms, such as GC-Orbitrap systems, further enhance this capability, providing precise mass measurements that aid in confirming the elemental composition of the impurity. thermofisher.com

In the context of this compound, which is a steroidal acetate, GC-MS can be used to confirm its molecular weight and structure. The specificity of the technique allows for the unambiguous characterization of steroids with very similar structures, such as position isomers or stereoisomers. dhns-inserm.com For certain hydroxysteroids, chemical derivatization may be employed to increase volatility and improve chromatographic performance.

Online LC-NMR Approaches

The integration of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful online platform for real-time analysis. acs.org Online LC-NMR is especially valuable during the early stages of pharmaceutical process development when reference standards for impurities like this compound may not be available. acs.org

This approach allows for the simultaneous monitoring of a reaction or separation by both techniques. acs.org The HPLC separates the components of a mixture, and the eluent flows directly into an NMR flow cell for analysis. The NMR acts as a mass-based detector, providing detailed structural information on the separated peaks. A key application is the determination of UV relative response factors (RRFs) without the need for isolating each impurity. acs.org The NMR data can be used to calibrate the LC-UV detector, enabling the conversion of chromatographic area percent data into more accurate weight percent results. acs.org This integrated approach streamlines the quantitative analysis and structural confirmation of impurities during process optimization.

Methodologies for Stereochemical Assignment of this compound

The stereochemistry of an impurity is a critical quality attribute, as different stereoisomers can have different physiological effects. The definitive chemical name for this compound is (20S)-3-Oxopregn-4-en-20-yl Acetate, which specifies the configuration at the C-20 chiral center. pharmaffiliates.com The full IUPAC name, (S)-1-((8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethyl acetate, defines the absolute configuration of all chiral centers in the steroid backbone. synzeal.comveeprho.com

Several advanced analytical techniques are employed to confirm this specific stereochemical arrangement:

2D NMR Spectroscopy: Two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for confirming stereochemistry. mdpi.com NOESY detects through-space correlations between protons, allowing for the determination of their relative spatial orientation and thus confirming the stereochemical assignment at chiral centers. mdpi.com

Single-Crystal X-ray Diffraction (SCXRD): This is considered the gold standard for structural elucidation, providing unambiguous proof of the molecular structure and absolute stereochemistry of a crystalline compound. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is a chiroptical spectroscopy technique that can be used to assign the absolute configuration of molecules with multiple chiral centers. researchgate.net The experimental VCD spectrum of the impurity is compared with theoretically computed spectra for possible stereoisomers to find the correct match. researchgate.net

Gas Chromatography (GC): High-resolution GC columns can often separate diastereomers, and when coupled with mass spectrometry, this can help distinguish between different stereoisomers present in a sample. dhns-inserm.com

Comprehensive Characterization Data Requirements for Regulatory Compliance

Regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a comprehensive characterization of any impurity present in an API. mdpi.comfda.gov For an impurity standard like this compound to be used for analytical method development, validation, and quality control for ANDA submissions, a complete data package is necessary. synzeal.comclearsynth.com

A Certificate of Analysis (CoA) for a this compound reference standard typically includes data from a suite of analytical techniques to confirm its identity, purity, and structure. daicelpharmastandards.com This ensures the standard is suitable for its intended use in a regulated environment.

The following table outlines the required characterization data:

Analytical TechniquePurposeCitation
1H NMR Confirms the proton structure of the molecule. daicelpharmastandards.com
13C NMR & 13C-DEPT Confirms the carbon skeleton and the number of protons attached to each carbon. daicelpharmastandards.com
Mass Spectrometry (MS) Confirms the molecular weight and provides fragmentation data for structural identity. daicelpharmastandards.com
Infrared Spectroscopy (IR) Identifies the functional groups present in the molecule. daicelpharmastandards.com
HPLC Purity Determines the purity of the reference standard. daicelpharmastandards.com
2D NMR (e.g., COSY, HSQC, HMBC, NOESY) Provides definitive structural elucidation and confirms connectivity and stereochemistry. mdpi.comsynthinkchemicals.com
Certificate of Analysis (CoA) A summary document from a cGMP-compliant facility detailing all characterization data. daicelpharmastandards.com

Synthesis-Related Formation of this compound

The synthesis of progesterone from various steroidal precursors is a multi-step process where specific side reactions can lead to the generation of impurities. This compound is a characteristic example of such a synthesis-related impurity. chemicalbook.comcymitquimica.com Its structure, featuring an acetoxy group at the C-20 position instead of the ketone group found in progesterone, points to a formation mechanism involving reduction followed by esterification.

The industrial synthesis of progesterone often relies on established routes like the Marker degradation, which starts from diosgenin found in yams. wikipedia.orgjyi.orgacs.org This process and others involve numerous chemical transformations where incomplete reactions or side reactions can generate impurities.

The formation of this compound can be conceptualized as a two-step side reaction pathway:

Reduction of the C-20 Ketone: During the synthesis, the C-20 ketone group of a progesterone intermediate or progesterone itself can be reduced to a secondary alcohol, forming 20α-hydroxyprogesterone. This reduction can occur if the reaction conditions are not perfectly controlled or if specific reducing agents are present.

Acetylation of the C-20 Hydroxyl Group: Many steroid syntheses utilize acetylating agents, such as acetic anhydride (B1165640) or glacial acetic acid, as reagents or solvents. wikipedia.orgnih.gov In the presence of these agents, the newly formed 20α-hydroxyl group can undergo esterification to form the final impurity, 20α-Acetoxy-4-pregnen-3-one. For instance, the conversion of pregnenolone (B344588) to its acetate derivative is a common step in some synthetic schemes. nih.gov

The famous Marker degradation process involves steps that use acetic anhydride, which could serve as the source for the acetylation if a reduced intermediate is present. wikipedia.org

The presence of specific intermediates and reagents is a key factor in the formation of this compound. The compound 20α-hydroxyprogesterone is a known related substance and a logical precursor to Impurity D. If this intermediate is formed, its conversion to the corresponding acetate ester is highly probable in a reaction environment containing acetylating agents. In fact, 20α-Acetoxy-4-pregnen-3-one is itself considered an intermediate in the synthesis of other steroids, such as testosterone (B1683101), highlighting its origin in synthetic chemistry. chemicalbook.comcymitquimica.com

Below is a table of potential impurities and intermediates related to progesterone synthesis.

Compound NameRole in FormationMolecular FormulaCAS Number
Progesterone Parent CompoundC21H30O257-83-0
Pregnenolone Starting Material / IntermediateC21H32O2145-13-1
20α-Hydroxyprogesterone Key Intermediate PrecursorC21H32O2145-14-2
Acetic Anhydride Acetylating ReagentC4H6O3108-24-7
This compound Final ImpurityC23H34O35035-09-6

Byproducts from Specific Reaction Pathways in Progesterone Synthesis

Degradation-Induced Formation of this compound

The formation of this compound directly from the degradation of progesterone is not supported by available scientific literature. Degradation pathways typically involve the breakdown of the molecule through oxidation, hydrolysis, or isomerization, rather than a synthetic-type step like acetylation of a reduced ketone.

Studies on the direct photochemical degradation of progesterone in aqueous solutions, using both monochromatic (254 nm) and polychromatic (λ > 290 nm) light, have identified several byproducts. scirp.orgresearchgate.net The primary mechanisms involved are isomerization, enolization, oxidation, and hydration. researchgate.netsemanticscholar.org These reactions lead to a variety of photoproducts, but none have been identified as this compound. The formation of an acetate ester from a ketone via photolysis is chemically unlikely without an external acetyl donor.

Reported Photodegradation Products of Progesterone

Product TypeFormation MechanismReference
Lumiketone productsIsomerization researchgate.netsemanticscholar.org
Cyclopentenone derivativesRing rearrangement researchgate.netsemanticscholar.org
Spiro-hydration productsHydration researchgate.netsemanticscholar.org
Hydroxylated productsOxidation/Hydration researchgate.netsemanticscholar.org
Open-cycle productsOxidation (e.g., from ozonation) scirp.org

The thermal stability of progesterone has been investigated under various conditions. When subjected to base-catalyzed thermal degradation, progesterone has been shown to form an isomer, (17α)-pregn-4-ene-3,20-dione (Impurity M in the European Pharmacopoeia). nih.govresearchgate.net At very high temperatures, progesterone undergoes decomposition. researchgate.net Studies on compounded topical preparations also show a reduction in progesterone content over time, but the resulting degradants were not identified as this compound. nih.gov There is no evidence suggesting that thermal stress alone can induce the reduction and subsequent acetylation required to form this impurity.

Reported Thermal Degradation Products of Progesterone

ProductConditionReference
(17α)-pregn-4-ene-3,20-dioneBase-catalyzed thermal stress nih.govresearchgate.net
Unspecified decomposition productsHigh heat (e.g., TGA-FT-IR analysis) researchgate.net

The oxidative degradation of progesterone has been explored using various agents and systems. Oxidation with potassium permanganate (B83412) leads to the removal of progesterone, with reaction rates dependent on pH and the presence of organic matter. nih.gov Other patented methods describe oxidative degradation steps using catalysts like copper to produce progesterone from precursors. google.com While some microbial degradation pathways can perform an oxidative esterification on progesterone to yield testosterone acetate, this involves cleavage of the side chain and is a different transformation than the formation of this compound. brunel.ac.uk The direct oxidation of progesterone does not yield 20α-Acetoxy-4-pregnen-3-one.

Reported Oxidative Degradation Products of Progesterone

Product/OutcomeCondition/MethodReference
Testosterone AcetateBacterial degradation (Baeyer-Villiger monooxygenase) brunel.ac.uk
Removal of parent compoundOxidation with Potassium Permanganate nih.gov
Various hydroxylated and ring-cleavage productsGeneral oxidative stress scirp.orgresearchgate.net

Oxidative Degradation Pathways

Stress Testing Methodologies for Impurity D Generation and Identification

Stress testing is a critical component of pharmaceutical development and is mandated by regulatory agencies to establish the intrinsic stability of a drug substance and to identify potential degradation products. To investigate the formation of this compound, various stress conditions are applied to progesterone. These studies are designed to accelerate the degradation process, allowing for the generation and identification of impurities that might form under normal storage conditions over a longer period.

Commonly employed stress conditions for generating degradation products of progesterone include:

Acidic Hydrolysis: Treatment with acids (e.g., hydrochloric acid) at elevated temperatures.

Basic Hydrolysis: Exposure to bases (e.g., sodium hydroxide) at elevated temperatures.

Oxidative Degradation: The use of oxidizing agents like hydrogen peroxide.

Photolytic Degradation: Exposure to light, typically under controlled UV and visible light conditions.

Thermal Degradation: Subjecting the drug substance to high temperatures.

Following exposure to these stress conditions, analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are used to separate and identify the resulting degradation products, including this compound.

A summary of typical stress conditions used in the pharmaceutical industry for such studies is presented in the table below.

Stress ConditionTypical Reagents and ConditionsPurpose
Acidic Hydrolysis 0.1 M HCl, heated at 60-80°CTo simulate degradation in an acidic environment.
Basic Hydrolysis 0.1 M NaOH, heated at 60-80°CTo simulate degradation in a basic environment.
Oxidative Stress 3-30% H₂O₂, at room or elevated temperatureTo evaluate susceptibility to oxidation.
Photostability Exposure to light of a specific wavelength and intensityTo assess degradation upon light exposure.
Thermal Stress Heating the solid drug substance (e.g., at 105°C)To determine the effect of high temperatures.

Kinetic and Mechanistic Studies of Impurity D Formation

Kinetic studies are essential for understanding the rate at which this compound forms under different conditions. Such studies involve systematically varying parameters like temperature, pH, and reactant concentrations and then monitoring the concentration of both progesterone and Impurity D over time. The data obtained from these experiments can be used to determine the reaction order, rate constants, and activation energy for the formation of the impurity.

Mechanistic studies aim to elucidate the step-by-step chemical process through which progesterone is converted into Impurity D. This often involves proposing a reaction mechanism and then designing experiments to test its validity. For instance, isotopic labeling studies can be employed to trace the path of specific atoms during the reaction. The identification of reaction intermediates can also provide crucial insights into the mechanism.

While detailed kinetic and mechanistic studies specifically for the formation of this compound are proprietary to pharmaceutical manufacturers and not widely published, the general approach would involve the application of established principles of physical organic chemistry to the specific case of progesterone degradation. The insights gained from such studies are invaluable for developing strategies to minimize the formation of this compound, thereby ensuring the stability and quality of the final drug product.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. researchgate.net Various chromatographic techniques are employed to separate this compound from the main Progesterone API and other related substances. daicelpharmastandards.com These methods offer the necessary selectivity and sensitivity to detect impurities at trace levels.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of steroids. researchgate.net While Progesterone itself is suitable for GC analysis, some impurities may require derivatization to increase their volatility and thermal stability. GC can offer very high resolution and is particularly useful for identifying and quantifying volatile or semi-volatile impurities. For this compound, GC-MS can provide confirmatory identification based on its mass spectrum, complementing HPLC data. rsc.org

Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC) for Screening

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) serve as valuable tools for the qualitative and semi-quantitative screening of impurities. ijrti.orgbioline.org.br These techniques are often used as a rapid, low-cost preliminary test or as a limit test for impurities.

For Progesterone and its impurities, a typical HPTLC system might involve:

Stationary Phase: Silica gel 60 F254 plates are commonly used. bioline.org.br Other options include reversed-phase (e.g., RP-18) or cyano-bonded plates for alternative selectivity. analis.com.mynih.gov

Mobile Phase: A mixture of non-polar and polar solvents, such as chloroform/acetone (9:1) or cyclohexane/ethyl acetate, is used to achieve separation. bioline.org.br

Detection: Spots are visualized under UV light (e.g., 254 nm or 366 nm) or after spraying with a chemical reagent (like sulfuric acid in methanol (B129727) followed by heating) to induce a colored or fluorescent response. bioline.org.br

HPTLC can effectively separate multiple components on a single plate and can be used to differentiate impurities based on their retention factor (Rf) values. nih.govuni-giessen.de

Analytical Method Validation According to ICH Q2(R1) Guidelines

Once an analytical method for this compound is developed, it must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Validation ensures that the method is suitable for its intended purpose, providing reliable and accurate data. For an impurity quantification method, the following validation characteristics are essential:

Specificity: As discussed, the method's ability to selectively quantify Impurity D in the presence of Progesterone and other related substances is confirmed. This is often demonstrated using forced degradation studies and by spiking the sample with other known impurities.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of Impurity D within a given range. A linear relationship is established by analyzing a series of standards, and the correlation coefficient (r) should typically be ≥ 0.99. researchgate.net

Range: The interval between the upper and lower concentrations of Impurity D over which the method has been shown to be precise, accurate, and linear.

Accuracy: The closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of Impurity D spiked into a sample matrix.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability: Precision over a short interval with the same analyst, equipment, and reagents.

Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

Limit of Detection (LOD): The lowest amount of Impurity D that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of Impurity D that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity methods.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.

The results of the validation study are documented to demonstrate that the analytical procedure is fit for purpose.

Table 2: Typical Validation Parameters and Acceptance Criteria (ICH Q2(R1)) for an Impurity Method

Validation Parameter Typical Acceptance Criteria
Accuracy (Recovery) 90.0% - 110.0% of the nominal concentration
Precision (RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 8.0%
Linearity (r) Correlation Coefficient (r) ≥ 0.99
LOD/LOQ Signal-to-Noise Ratio: LOD ≈ 3:1; LOQ ≈ 10:1

| Specificity/Resolution (Rs) | Baseline separation (Rs ≥ 1.5) from closest eluting peak |

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and placebo matrix components. wordpress.com For this compound, the analytical method, typically a chromatographic method like High-Performance Liquid Chromatography (HPLC), must be able to separate its peak from the main Progesterone peak and other known impurities. wordpress.compharmtech.com

The selectivity of the method is demonstrated by showing that there is no interference at the retention time of this compound. This is often verified by injecting individual solutions of Progesterone, this compound, and a placebo. A spiked sample, containing the API and all known impurities, is also analyzed to ensure that all peaks are well-resolved. wordpress.comsynthinkchemicals.com An acceptable resolution between any two adjacent peaks, including this compound, is a key criterion, with a baseline chromatographic resolution of at least 2.0 often being the target. wordpress.compharmtech.com

Forced degradation studies are also a crucial part of demonstrating specificity for a stability-indicating method. These studies involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to produce degradation products. nih.govnih.gov The analytical method must be able to resolve this compound from any degradants formed under these conditions, proving its stability-indicating nature. nih.govlhasalimited.org

Linearity and Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area) over a specified range. longdom.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. pharmtech.com

To establish the linearity for this compound, a series of solutions are prepared at different concentrations, typically spanning from the Limit of Quantitation (LOQ) to 150% of the impurity's specification limit. longdom.org These solutions are then analyzed, and a calibration curve is constructed by plotting the peak area against the concentration. The relationship is typically evaluated using linear regression analysis. A correlation coefficient (r²) close to 1.000 is considered evidence of an excellent linear relationship. wordpress.compharmtech.com

Illustrative Data: The following table shows example linearity data for an impurity analysis, demonstrating the relationship between concentration and instrument response.

Concentration LevelConcentration (µg/mL)Peak Area (Arbitrary Units)
LOQ0.1015,250
50%0.2537,800
80%0.4060,500
100%0.5075,750
120%0.6091,000
150%0.75113,500
Correlation Coefficient (r²) \multicolumn{2}{c
Linear Regression Equation \multicolumn{2}{c
This table is for illustrative purposes and represents typical data for an impurity linearity study.

Accuracy and Precision Assessment (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of this compound reference standard is added (spiked) into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). researchgate.netnih.gov The method's accuracy is expressed as the percentage of the analyte recovered. For impurities, the acceptance criteria for mean recovery are often set between 90.0% and 110.0%. longdom.org

Illustrative Data: The table below provides an example of an accuracy study for an impurity.

Concentration Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
80% (n=3) 0.40 0.39 97.5%
100% (n=3) 0.50 0.51 102.0%
120% (n=3) 0.60 0.59 98.3%
Average Recovery 99.3%

This table is for illustrative purposes and shows typical accuracy results.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time under the same operating conditions (e.g., same analyst, same instrument). It is determined by analyzing a minimum of six replicate samples at 100% of the test concentration or across the specified range. researchgate.net

Intermediate Precision (Ruggedness): This evaluates the method's performance under variations within the same laboratory, such as different days, different analysts, or different equipment. longdom.orgderpharmachemica.com

For both repeatability and intermediate precision, the results are expressed as the Relative Standard Deviation (%RSD). A common acceptance criterion for the precision of an impurity method is a %RSD of not more than 10.0%. longdom.org

Illustrative Data: This table presents an example of precision results for an impurity.

Precision Type Parameter Result (%RSD) Acceptance Criteria
Repeatability 6 determinations at 100% concentration 1.5% ≤ 10.0%
Intermediate Precision Analyst 1 vs. Analyst 2, Different Days 2.2% ≤ 10.0%

This table is for illustrative purposes and represents typical precision outcomes.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmtech.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmtech.com

These limits are crucial for methods designed to quantify impurities, as they define the sensitivity of the method. LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. longdom.orgpharmtech.comijnrd.org The formulas based on the calibration curve are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (e.g., of the y-intercepts of regression lines)

S = the slope of the calibration curve

Once calculated, the LOQ value is experimentally verified by analyzing a number of samples at that concentration to confirm that the precision (%RSD) is within an acceptable limit, often not more than 10%. longdom.org

Illustrative Data: Example LOD and LOQ values for an impurity in an HPLC method.

Parameter Method Result (µg/mL)
Limit of Detection (LOD) Signal-to-Noise (3:1) 0.025
Limit of Quantitation (LOQ) Signal-to-Noise (10:1) 0.080

This table is for illustrative purposes and provides typical LOD and LOQ values.

Robustness and Ruggedness Evaluation

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govchromatographyonline.com For an HPLC method for this compound, these variations might include:

Flow rate of the mobile phase (e.g., ±10%)

Column temperature (e.g., ±5°C)

Wavelength of detection (e.g., ±5 nm)

Mobile phase composition (e.g., minor changes in the ratio of solvents)

The system suitability parameters (e.g., resolution, tailing factor) are checked under each modified condition to ensure they remain within acceptable limits. nih.govderpharmachemica.com

Ruggedness is a measure of the reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, or laboratories. This is now largely covered under the term Intermediate Precision by the ICH. derpharmachemica.comchromatographyonline.com

Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients. nih.govresearchgate.net Developing a SIM for Progesterone that includes this compound is essential for stability studies of the drug product.

The process involves performing forced degradation studies where the drug is exposed to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govlhasalimited.orglongdom.org The goal is to achieve a target degradation of approximately 5-20% of the active ingredient to ensure that potential degradation products are formed.

The analytical method must then demonstrate the ability to separate the intact Progesterone from all process-related impurities (like Impurity D) and all newly formed degradation products. Peak purity analysis, often using a Photo Diode Array (PDA) detector, is employed to confirm that the Progesterone peak and impurity peaks are spectrally pure and free from any co-eluting species under all stress conditions. nih.govlongdom.org This confirms the method's specificity and its suitability for monitoring the stability of Progesterone over its shelf life.

Preparative Chromatographic Techniques for Impurity Isolation

The isolation of this compound from the bulk progesterone material is primarily achieved through preparative chromatographic techniques. These methods are essential for obtaining the impurity in a sufficient quantity and purity for subsequent characterization and for use as a reference standard. neopharmlabs.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for isolating progesterone impurities. This method utilizes high-pressure pumps to pass the sample mixture through a column packed with a stationary phase. By carefully selecting the stationary phase, mobile phase composition, and gradient, a high degree of separation between progesterone and its impurities can be achieved. For this compound, a reversed-phase column is typically employed, where the stationary phase is non-polar, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. diva-portal.org The separation is based on the differential partitioning of the compounds between the two phases.

Key parameters that are optimized during method development for the preparative HPLC isolation of this compound include:

Column Selection: Choosing a column with the appropriate chemistry (e.g., C18) and dimensions is crucial for achieving the desired resolution and loading capacity.

Mobile Phase Composition: The ratio of aqueous to organic solvents in the mobile phase is adjusted to optimize the separation.

Gradient Elution: A focused gradient, where the mobile phase composition is changed over time, can improve the resolution between closely eluting peaks like Progesterone and Impurity D.

Loading Capacity: Techniques such as large volume injections can be used to increase the amount of impurity isolated per run, making the process more efficient.

Flash Chromatography is another valuable technique, particularly for the initial cleanup and enrichment of the impurity from a crude mixture. It operates on a similar principle to HPLC but uses lower pressure and larger particle size packing material, making it a more rapid and cost-effective method for preliminary separation before final purification by preparative HPLC.

The fractions collected from the preparative chromatography containing the enriched this compound are then subjected to further purification steps.

Strategies for Chemical Purification and Crystallization

Once the fractions containing this compound have been isolated, further purification is often necessary to achieve the high purity required for a reference standard.

Recrystallization is a common and effective method for purifying solid compounds. daicelpharmastandards.com This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impure solid is dissolved in the hot solvent, and as the solution cools, the impurity crystallizes out, leaving the more soluble impurities behind in the solvent. The selection of the appropriate solvent or solvent system is critical for successful recrystallization.

Solvent-Antisolvent Precipitation is an alternative purification strategy. In this method, the isolated impurity is dissolved in a solvent in which it is highly soluble. An "antisolvent," in which the impurity is insoluble, is then slowly added to the solution. This causes the impurity to precipitate out of the solution, leaving the more soluble components dissolved.

The choice between these methods depends on the physicochemical properties of this compound and the nature of the remaining impurities. In some cases, a combination of these techniques may be employed to achieve the desired level of purity.

Development and Characterization of Certified Reference Standards (CRSs) and Working Standards

The availability of well-characterized reference standards is fundamental for the accurate quantification of impurities in pharmaceutical quality control. synthinkchemicals.com Both Certified Reference Standards (CRSs) and working standards of this compound are developed and used.

Certified Reference Standards (CRSs) are highly purified and extensively characterized materials. They are established by pharmacopeial bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). sigmaaldrich.comedqm.eu The characterization of a CRS for this compound involves a comprehensive set of analytical techniques to confirm its identity and purity. These techniques typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the molecular structure of the compound. daicelpharmastandards.com

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure. daicelpharmastandards.comresearchgate.net

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. daicelpharmastandards.com

Chromatographic Purity: Assessed by a highly sensitive and specific method, usually HPLC. daicelpharmastandards.com

Water Content: Determined by Karl Fischer titration.

Residual Solvents: Measured by Gas Chromatography (GC).

Inorganic Impurities: Assessed by techniques like sulfated ash.

The data from these analyses are compiled into a Certificate of Analysis (CoA), which accompanies the CRS. daicelpharmastandards.com

Working Standards are used for routine analysis in a quality control laboratory. synthinkchemicals.com They are typically prepared in-house or sourced from commercial suppliers and are calibrated against the CRS to ensure traceability. aquigenbio.com The characterization of working standards is also thorough, though it may not be as exhaustive as that for a CRS. The goal is to establish their identity, purity, and potency relative to the primary standard.

The table below summarizes the key aspects of CRS and working standard development for this compound.

Standard TypePurposeSourceKey Characterization
Certified Reference Standard (CRS) Primary standard for pharmacopeial assays and calibration of working standards.Pharmacopeial bodies (e.g., EP, USP) sigmaaldrich.comedqm.euComprehensive structural elucidation (NMR, MS, IR), purity assessment (HPLC, GC), and content determination. daicelpharmastandards.com
Working Standard Routine quality control analysis.In-house preparation or commercial suppliers. synthinkchemicals.comIdentity confirmation, purity assessment, and potency determination traceable to the CRS. aquigenbio.com

Purity Assessment Methodologies for Isolated Impurity D

Ensuring the purity of the isolated this compound is a critical final step. A variety of analytical methods are employed to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds, including this compound. daicelpharmastandards.com A validated, stability-indicating HPLC method is used to separate the impurity from any other related substances or degradation products. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity, often expressed as a percentage. Photodiode Array (PDA) detectors are frequently used to assess peak purity by comparing UV spectra across the peak. chromatographyonline.com

Gas Chromatography (GC) is particularly useful for detecting and quantifying volatile impurities, including residual solvents that may be present from the purification process.

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and to assess the purity of highly crystalline substances. The presence of impurities typically broadens the melting range and lowers the melting point.

Mass Spectrometry (MS) coupled with a chromatographic technique (LC-MS or GC-MS) can be used to confirm the identity of the main component and to identify any co-eluting impurities. researchgate.netchromatographyonline.com

The table below outlines common methodologies for assessing the purity of isolated this compound.

Analytical TechniquePurposeInformation Obtained
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect related substances. daicelpharmastandards.comPercentage purity, presence and quantity of other impurities.
Gas Chromatography (GC) Detect and quantify volatile impurities.Presence and quantity of residual solvents.
Differential Scanning Calorimetry (DSC) Assess purity of crystalline solids.Melting point, purity estimation based on melting behavior.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm identity and identify unknown impurities. researchgate.netMolecular weight confirmation, structural information of co-eluting impurities.

Comprehensive Impurity Profiling Approaches for Progesterone API and Formulations

Impurity profiling is an essential process to identify and characterize any unwanted components that may be present in a drug substance or product. ijpsonline.com For Progesterone, a comprehensive impurity profiling strategy is crucial to ensure the final product's purity and safety. daicelpharmastandards.com This involves the use of various analytical techniques to detect and identify potential impurities, including this compound.

Modern analytical methods are at the forefront of impurity profiling. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying impurities in both the Progesterone API and its formulated products. daicelpharmastandards.comjyoungpharm.org Coupled with mass spectrometry (LC-MS), it provides a powerful tool for the structural elucidation of unknown impurities. daicelpharmastandards.comnih.gov Other sophisticated methods like gas chromatography-mass spectrometry (GC-MS) have also been reported for the analysis of progesterone and its related substances. nih.govrsc.org

Reference standards for known impurities, such as this compound, are vital for accurate identification and quantification. synthinkchemicals.comaquigenbio.comsynthinkchemicals.com These standards are used to confirm the identity of an impurity by comparing its chromatographic retention time and spectral data with that of the known compound. The availability of well-characterized impurity standards, often accompanied by a Certificate of Analysis (CoA) with data from techniques like 1H NMR, 13C NMR, IR, and MASS, is critical for regulatory compliance and quality control. daicelpharmastandards.comsynthinkchemicals.com

The following table provides details on this compound:

Identifier Information
Chemical Name (20S)-3-Oxopregn-4-en-20-yl Acetate pharmaffiliates.com
20α-Acetoxy-4-pregnen-3-one synzeal.comchemicea.comclearsynth.com
20α-Hydroxy-pregn-4-en-3-one Acetate synzeal.comchemicea.com
CAS Number 5035-09-6 pharmaffiliates.comsynzeal.comclearsynth.comveeprho.comallmpus.com
Molecular Formula C23H34O3 pharmaffiliates.comsynzeal.comallmpus.com
Molecular Weight 358.51 g/mol pharmaffiliates.com

In-Process Control (IPC) Methodologies for Monitoring Impurity D During Synthesis

In-process controls (IPCs) are crucial for monitoring and controlling the formation of impurities during the manufacturing process of Progesterone. By implementing effective IPCs, manufacturers can minimize the levels of this compound in the final API.

The synthesis of progesterone can involve multiple steps, and impurities can arise from starting materials, intermediates, or side reactions. daicelpharmastandards.comrsc.org For instance, one of the main synthetic routes for dydrogesterone, a related progestogen, starts from progesterone and involves several chemical transformations where by-products can be formed. rsc.orgresearchgate.net A preparation method for progesterone from dienolone acetate involves hydrogenation and hydrolysis steps, where careful control of reaction conditions like temperature and pressure is necessary to achieve high purity and yield. google.com

To monitor the formation of this compound during synthesis, chromatographic techniques like HPLC are employed at critical stages of the process. lookchem.com This allows for the timely detection of the impurity and enables process adjustments to control its formation. For example, if the level of Impurity D is found to be increasing during a particular reaction step, parameters such as temperature, reaction time, or the quality of reagents can be modified to mitigate its formation.

The goal of IPCs is to ensure that the level of this compound and other impurities are kept within acceptable limits before the final purification steps. This proactive approach is more efficient and cost-effective than removing impurities from the final product. daicelpharmastandards.com

Analytical Control of this compound in Raw Materials and Intermediates

The quality of the final Progesterone API is highly dependent on the quality of the raw materials and intermediates used in its synthesis. Therefore, stringent analytical control of these materials for the presence of this compound and other potential impurities is essential.

Starting materials and intermediates can be a significant source of impurities. daicelpharmastandards.com It is crucial to have robust analytical methods to test these materials before they are used in the manufacturing process. HPLC is the most commonly used technique for this purpose due to its specificity and sensitivity. lookchem.com

The analytical methods used for testing raw materials and intermediates must be validated to ensure they are accurate, precise, and reliable. The validation should demonstrate that the method can effectively separate this compound from the main component and other potential impurities. Reference standards for this compound are used to confirm the identity and quantify any detected amounts in the raw materials and intermediates. synthinkchemicals.comaquigenbio.com

By implementing rigorous analytical controls on incoming materials, manufacturers can prevent the introduction of impurities into the production stream, thereby ensuring a more consistent and high-quality final product.

Methodologies for Quantitative Determination of Impurity D in Finished Drug Products

The quantitative determination of this compound in the finished drug product is a critical quality control test to ensure the product meets its specifications and is safe for patient use. Various analytical methodologies have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely accepted method for the quantitative analysis of progesterone and its impurities in pharmaceutical formulations. jyoungpharm.orgresearchgate.net Reversed-phase HPLC methods have been developed that can effectively separate progesterone from its degradation products and impurities, including Impurity D. jyoungpharm.orgnih.gov

A typical HPLC method for the determination of progesterone in capsules involves a C18 column and a mobile phase consisting of a mixture of methanol and water. jyoungpharm.org The detection is usually carried out using a UV detector at a specific wavelength. jyoungpharm.orgresearchgate.net The method must be validated according to ICH guidelines to demonstrate its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijnrd.org

The following table summarizes key parameters from a validated HPLC method for progesterone analysis:

Parameter Finding Reference
Column Linchrocart C18 jyoungpharm.org
Mobile Phase Methanol: Water (80:20, v/v) jyoungpharm.org
Flow Rate 1 ml/min jyoungpharm.org
Detection UV at 254 nm jyoungpharm.org
Retention Time 6.39 min jyoungpharm.org
Linearity Range 5–30 µg/ml jyoungpharm.org

Forced degradation studies are also performed to demonstrate the stability-indicating nature of the analytical method, ensuring that it can separate the active ingredient from any degradation products that might form under stress conditions. nih.gov

The use of reference standards for this compound is essential for the accurate quantification of this impurity in the finished drug product. aquigenbio.comsynthinkchemicals.com These standards allow for the creation of a calibration curve against which the amount of the impurity in the sample can be determined.

Compliance with International Council for Harmonisation (ICH) Guidelines

The control of impurities in pharmaceutical products is primarily guided by the International Council for Harmonisation (ICH) guidelines, specifically Q3A and Q3B. These documents establish a scientific and risk-based approach to the control of impurities.

ICH Q3A(R2), "Impurities in New Drug Substances," and ICH Q3B(R2), "Impurities in New Drug Products," provide a framework for the reporting, identification, and qualification of impurities. americanpharmaceuticalreview.comfda.govnih.goveuropa.eu The thresholds for these actions are based on the maximum daily dose of the drug substance. americanpharmaceuticalreview.comeuropa.eu

Key ICH Thresholds for Impurities:

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Data sourced from ICH Q3B(R2) Guidelines europa.eu

For this compound, if its level in a new drug product exceeds the identification threshold, its structure must be elucidated. If it surpasses the qualification threshold, it must be assessed for its biological safety. This often involves a comprehensive review of existing toxicological data or, in some cases, the need for additional non-clinical safety studies. The ICH M7 guideline provides further guidance on the assessment and control of DNA reactive (mutagenic) impurities, which is a critical consideration for any impurity. americanpharmaceuticalreview.com

European Pharmacopoeia (EP) and United States Pharmacopeia (USP) Standards for Impurity D

Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established standards for the control of impurities in progesterone. These pharmacopoeias provide official monographs that specify the tests, procedures, and acceptance criteria for progesterone and its related substances.

The European Pharmacopoeia specifically lists "this compound" in its monograph for progesterone. cymitquimica.comsuperchroma.com.twkrackeler.com The EP provides a reference standard for this compound to be used for peak identification in chromatographic analyses. superchroma.com.twedqm.eumyshopify.com The chemical name for Progesterone EP Impurity D is (20S)-3-Oxopregn-4-en-20-yl Acetate. pharmaffiliates.comsynthinkchemicals.com

While the USP monograph for progesterone also includes tests for related compounds, the specific nomenclature and impurity profile may differ slightly from the EP. The USP provides reference standards for progesterone and its related compounds to ensure the accuracy and consistency of analytical testing. sigmaaldrich.comsynthinkchemicals.com Manufacturers must comply with the specific requirements of the pharmacopoeia in the region where the product is to be marketed.

Pharmacopeial Reference Standards for Progesterone and its Impurities:

PharmacopeiaReference StandardPurpose
EP Progesterone EP Impurity DIdentification and control of the specific impurity. pharmaffiliates.comsynthinkchemicals.comsynzeal.comaquigenbio.com
EP Progesterone for peak identification CRSUsed for identifying peaks in chromatographic tests. edqm.eusigmaaldrich.com
USP Progesterone, United States Pharmacopeia (USP) Reference StandardServes as the primary standard for assays and tests. sigmaaldrich.com

Analytical Documentation Requirements for Impurity D in Regulatory Filings

Comprehensive analytical documentation for this compound is a critical component of regulatory filings such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). pharmaffiliates.comsynzeal.comaquigenbio.comsynzeal.com This documentation provides evidence to regulatory authorities that the impurity is adequately controlled.

Key components of the analytical documentation include:

Method Validation: The analytical method used to detect and quantify this compound must be thoroughly validated in accordance with ICH Q2(R1) guidelines. researchgate.net This includes demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. researchgate.netnih.gov

Certificate of Analysis (CoA): A detailed CoA for the reference standard of this compound must be provided. synthinkchemicals.comsynzeal.comsynzeal.com This document confirms the identity, purity, and other critical quality attributes of the reference material.

Stability Data: Data from stability studies must be submitted to demonstrate that the levels of this compound remain within acceptable limits throughout the shelf life of the drug substance and drug product. synzeal.com

Justification of Specification: The proposed acceptance criterion (specification) for this compound in the drug substance and drug product must be justified based on batch data, stability data, and the qualification threshold.

Strategies for Analytical Method Transfer and Harmonization

When analytical methods for this compound are transferred between laboratories (e.g., from a development lab to a quality control lab, or between different manufacturing sites), a formal method transfer process is required. The goal is to ensure that the receiving laboratory can perform the method with the same level of accuracy and precision as the originating laboratory.

Strategies for analytical method transfer can include:

Comparative Testing: Both laboratories analyze the same set of samples, and the results are statistically compared to demonstrate equivalence.

Co-validation: Personnel from the receiving laboratory participate in the validation of the analytical method at the originating laboratory.

Complete or Partial Revalidation: The receiving laboratory conducts a full or partial revalidation of the method.

Harmonization of analytical methods across different sites is crucial for maintaining consistent product quality. This often involves establishing a single, globally accepted analytical procedure for the determination of this compound. The principles of method validation and transfer are essential for achieving this harmonization. iabs.org

Advanced Research Topics and Future Perspectives for Progesterone Impurity D

Application of Chemometrics and Multivariate Data Analysis in Impurity Profiling

The analysis of pharmaceutical impurities often generates vast and complex datasets, especially when utilizing advanced analytical techniques like chromatography and spectroscopy. Chemometrics, the application of mathematical and statistical methods, is crucial for extracting meaningful information from this data. frontiersin.org In the context of Progesterone (B1679170) Impurity D, chemometrics offers powerful tools for impurity profiling, method development, and quality control.

Multivariate data analysis techniques are particularly valuable. acs.org For instance, Principal Component Analysis (PCA) can be used for the exploratory analysis of complex data sets, such as those from spectroscopic analyses of different batches of progesterone, to identify patterns and outliers that may indicate the presence of unexpected impurities or variations in the concentration of Impurity D. frontiersin.org Regression methods like Partial Least Squares (PLS) can be employed to build predictive models that quantify the concentration of Impurity D based on spectral data (e.g., NIR or Raman), potentially enabling real-time monitoring during manufacturing. frontiersin.org

The application of these methods helps in understanding the relationships between manufacturing process parameters and the formation of impurities, aligning with the Quality by Design (QbD) paradigm. By identifying the critical process parameters that influence the level of Impurity D, manufacturers can implement more effective control strategies.

Table 1: Application of Chemometric Techniques in Impurity Analysis

Chemometric Technique Application in Impurity Profiling Potential Benefit for Progesterone Impurity D
Principal Component Analysis (PCA) Exploratory data analysis, pattern recognition, outlier detection. frontiersin.org Rapidly screen batches of progesterone for deviations in the impurity profile, including abnormal levels of Impurity D.
Partial Least Squares (PLS) Regression Quantitative analysis, building calibration models from spectral or chromatographic data. frontiersin.org Develop rapid quantification methods for Impurity D using spectroscopic techniques, reducing reliance on time-consuming chromatographic runs.
Multivariate Curve Resolution (MCR) Resolving co-eluting peaks in chromatography, extracting pure component spectra. redalyc.org Deconvolute complex chromatograms to accurately quantify Impurity D even when it co-elutes with other impurities or the active pharmaceutical ingredient (API).

| Design of Experiments (DoE) | Method optimization, identifying critical parameters affecting analytical performance. redalyc.org | Systematically optimize chromatographic conditions for the robust separation and quantification of this compound. |

High-Throughput Analytical Methodologies for Impurity D Detection and Quantification

In pharmaceutical development and manufacturing, speed and efficiency are critical. High-throughput screening (HTS) methodologies are being developed to accelerate the analysis of impurities like this compound. These methods are designed to analyze a large number of samples in a short period with minimal sample preparation. nih.gov

One promising approach is the use of ambient mass spectrometry (AMS) techniques, such as Atmospheric Solids Analysis Probe (ASAP) mass spectrometry. nih.govacs.org ASAP-MS allows for the rapid analysis of solid and liquid samples with minimal preparation, making it suitable for screening raw materials and in-process samples for the presence of Impurity D. nih.govacs.org

Another key area is the development of ultra-fast liquid chromatography methods, often utilizing sub-2-µm particle columns (UHPLC), which can significantly reduce run times from minutes to seconds. researchgate.net When coupled with tandem mass spectrometry (MS/MS), these methods provide both speed and high selectivity for quantifying trace-level impurities. nih.gov The development of robust analytical workflows, from automated sample preparation in 96-well plates to rapid data acquisition and processing, is essential for implementing HTS in a regulated environment. nih.gov

Table 2: Comparison of High-Throughput Methodologies for Steroid Impurity Analysis

Methodology Principle Typical Analysis Time Key Advantages
ASAP-MS Direct ionization of solids/liquids at atmospheric pressure followed by mass analysis. nih.govacs.org < 2 minutes per sample nih.gov Minimal sample preparation, very high speed.
UHPLC-MS/MS Rapid chromatographic separation on short columns with small particles, followed by selective mass spectrometric detection. nih.gov 2-5 minutes per sample High sensitivity, high selectivity, quantitative accuracy.

| Flow Injection Analysis-MS/MS | Direct injection of the sample into the mass spectrometer without chromatographic separation. | < 1 minute per sample | Highest throughput, suitable for screening known impurities. |

Green Analytical Chemistry Approaches in Impurity Analysis

The pharmaceutical industry is increasingly adopting Green Analytical Chemistry (GAC) principles to minimize the environmental impact of its quality control processes. biotech-asia.org The analysis of progesterone and its impurities, including Impurity D, traditionally relies on methods like High-Performance Liquid Chromatography (HPLC) that can consume significant volumes of hazardous organic solvents. researchgate.net

GAC focuses on reducing or eliminating the use of toxic substances, minimizing waste, and reducing energy consumption. researchgate.netbiotech-asia.org For the analysis of this compound, this can be achieved through several strategies:

Solvent Reduction and Replacement: Developing HPLC methods that use greener solvents like ethanol (B145695) or reduce the proportion of organic solvents in the mobile phase. researchgate.net The use of techniques like supercritical fluid chromatography (SFC), which uses compressed carbon dioxide as the primary mobile phase, is a promising green alternative for steroid analysis. medwinpublishers.comchromatographyonline.com

Miniaturization: Miniaturized liquid chromatography techniques and smaller column dimensions reduce solvent consumption significantly. chromatographyonline.com Sample preparation techniques can also be made greener, for example, by using solid-phase microextraction (SPME) or liquid-phase microextraction (LPME), which use little to no organic solvent. scielo.br

Energy Efficiency: Employing modern analytical instruments like UHPLC not only reduces solvent use but also shortens analysis times, leading to lower energy consumption per sample. researchgate.net

A study on the analysis of natural and synthetic hormones in water developed a method compliant with Green Chemistry principles by using continuous solid-phase extraction and minimizing the use of organic solvents for derivatization. nih.gov Such approaches can be adapted for the analysis of pharmaceutical impurities.

Table 3: Green Analytical Chemistry Strategies for Impurity D Analysis

GAC Strategy Implementation Example Environmental Benefit
Solvent Replacement Using supercritical fluid chromatography (SFC) with CO2 as the mobile phase. chromatographyonline.com Drastic reduction in the use of toxic organic solvents.
Method Miniaturization Employing UHPLC with smaller diameter columns (e.g., 2.1 mm). researchgate.net Reduced solvent consumption and waste generation.
Green Sample Preparation Using solid-phase microextraction (SPME) to extract Impurity D from the sample matrix. scielo.br Elimination or significant reduction of extraction solvents.

| Alternative Energy Sources | Using microwave-assisted derivatization to reduce reaction times and energy use. nih.gov | Lower energy consumption compared to conventional heating. |

Emerging Technologies in Pharmaceutical Impurity Characterization and Quantification

The accurate characterization and quantification of pharmaceutical impurities are fundamental to ensuring drug safety. nih.gov Emerging analytical technologies are continuously pushing the boundaries of detection, offering unprecedented sensitivity and structural elucidation capabilities that are vital for managing impurities like this compound.

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (QTOF) MS, has become a powerful tool in impurity profiling. biomedres.usresearchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown impurity. nih.govresearchgate.net This is invaluable for identifying previously uncharacterized degradation products or synthesis by-products.

Hyphenated techniques, where powerful separation methods are coupled with information-rich detectors, are central to modern impurity analysis. biomedres.us The combination of Ultra-Performance Liquid Chromatography (UPLC) with HRMS (UPLC-HRMS) offers both superior separation of complex mixtures and definitive identification of the components. biomedres.us

Furthermore, advancements in Nuclear Magnetic Resonance (NMR) spectroscopy, such as the use of higher field magnets and cryoprobes, enhance sensitivity, allowing for the structural elucidation of impurities isolated in very small quantities. medwinpublishers.comresolvemass.ca These emerging technologies provide a comprehensive toolkit for not only quantifying known impurities like Impurity D but also for identifying, characterizing, and controlling new impurities that may arise from changes in synthetic routes or storage conditions.

Table 4: Emerging Technologies for the Analysis of this compound

Technology Principle Key Advantage for Impurity Analysis
LC-QTOF-MS Liquid chromatography coupled to a hybrid mass spectrometer combining a quadrupole and a time-of-flight analyzer. biomedres.usresearchgate.net Provides highly accurate mass measurements for confident identification of unknown impurities and structural elucidation.
Supercritical Fluid Chromatography (SFC) A chromatographic technique using a supercritical fluid as the mobile phase. medwinpublishers.com Offers unique selectivity for chiral and achiral steroid separations and is a green alternative to normal-phase LC.
High-Field NMR Nuclear Magnetic Resonance spectroscopy using powerful superconducting magnets (>700 MHz). resolvemass.ca Provides unparalleled detail for definitive structural elucidation of complex molecules like steroid impurities.

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their size, shape, and charge in the gas phase before mass analysis. | Adds another dimension of separation, helping to resolve isobaric impurities (impurities with the same mass) that cannot be separated by chromatography or MS alone. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.